![molecular formula C22H22N4O4S B2933085 7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-31-4](/img/no-structure.png)

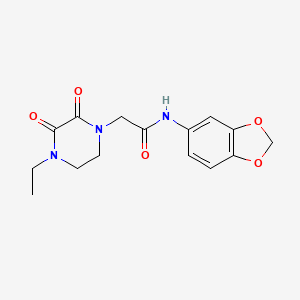

7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule with several functional groups. The presence of a piperazine ring suggests that it might have some biological activity, as piperazine derivatives are often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups would likely make this compound soluble in polar solvents .科学的研究の応用

Antimicrobial and Antifungal Applications

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities against a variety of bacterial and fungal pathogens. For example, compounds with quinazolin-4-one derivatives exhibited significant antibacterial and antifungal activity comparable to standard drugs, highlighting their potential as therapeutic agents in combating infections (Fawzy, Ghobashy, & El-ziaty, 2012). Additionally, novel quinazolinones fused with triazole, triazine, and tetrazine rings have shown promising results in antimicrobial studies (Pandey et al., 2009).

Antitumor and Anticancer Research

Quinazolinone derivatives have also been explored for their antitumor and anticancer properties. For instance, the synthesis and optimization of 2,3,7-trisubstituted quinazoline derivatives have demonstrated remarkable activity against certain cancer cell lines, suggesting their utility in developing potent antitumor agents (Noolvi & Patel, 2013).

Agricultural Applications

In the agricultural sector, quinazolin-4-one derivatives have been designed and synthesized to act as effective bactericides against phytopathogenic bacteria, such as Xanthomonas oryzae pv. oryzae, a major rice pathogen. This highlights the compound's potential in developing new, efficient agricultural bactericides to protect crops from bacterial diseases (Du et al., 2018).

作用機序

Target of Action

The primary targets of this compound are yet to be identified. Similar compounds have been found to interact with various receptors and enzymes . For instance, 1,3,4-Oxadiazole derivatives have been reported to target a wide range of proteins, including epidermal growth factor receptors (EGFR), vascular endothelial growth factor receptors (VEGF), and focal-adhesion kinase (FAK) .

Mode of Action

These interactions may lead to changes in the conformation or activity of the target proteins, thereby influencing cellular processes .

Biochemical Pathways

Given the potential targets mentioned above, it’s plausible that this compound could influence a variety of cellular processes, including signal transduction, cell proliferation, and apoptosis .

Pharmacokinetics

Its molecular weight (22928) suggests that it may have good oral bioavailability

Result of Action

Given its potential targets, it’s plausible that this compound could have a variety of effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signal transduction pathways .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by oxidative conditions, while its efficacy could be influenced by the presence of competing ligands or inhibitors .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5-dihydro-1,3-dioxolo[4,5-g]quinazoline-5,8-dione with 4-phenylpiperazine-1-carboxylic acid followed by reduction and cyclization to form the final product.", "Starting Materials": [ "2-amino-4,5-dihydro-1,3-dioxolo[4,5-g]quinazoline-5,8-dione", "4-phenylpiperazine-1-carboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5-dihydro-1,3-dioxolo[4,5-g]quinazoline-5,8-dione with 4-phenylpiperazine-1-carboxylic acid in the presence of hydrochloric acid and ethanol to form 7-[3-(4-phenylpiperazin-1-yl)propyl]-6-hydroxy-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one.", "Step 2: Reduction of the intermediate product with sodium borohydride in the presence of ethanol and water to form 7-[3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one.", "Step 3: Cyclization of the final product with sodium hydroxide in the presence of ethanol and water to form the desired compound, 7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] } | |

CAS番号 |

688055-31-4 |

分子式 |

C22H22N4O4S |

分子量 |

438.5 |

IUPAC名 |

7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

InChI |

InChI=1S/C22H22N4O4S/c27-20(25-10-8-24(9-11-25)15-4-2-1-3-5-15)6-7-26-21(28)16-12-18-19(30-14-29-18)13-17(16)23-22(26)31/h1-5,12-13H,6-11,14H2,(H,23,31) |

InChIキー |

GUPKRCARXJWFBD-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride](/img/structure/B2933003.png)

![2,8,11-Trioxadispiro[2.1.55.33]tridecane](/img/structure/B2933007.png)

![N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide](/img/structure/B2933015.png)

![[2-(2-Methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2933019.png)